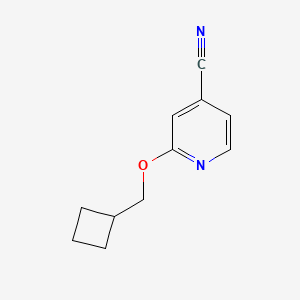
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Vue d'ensemble
Description
The compound “1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbohydrazide group, which is a functional group consisting of a carbonyl group (C=O) flanked by two hydrazine groups (NH-NH2). The 2-methoxyphenyl group indicates a phenyl ring (a six-membered carbon ring, indicative of an aromatic compound) with a methoxy group (O-CH3) attached at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would have a puckered conformation due to the strain of the five-membered ring. The carbohydrazide group would likely participate in hydrogen bonding, both intra- and intermolecularly .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbohydrazide group, for example, is known to participate in various reactions, including condensation reactions with aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbohydrazide group and the aromatic 2-methoxyphenyl group could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
1. Design, Synthesis and 5-HT1A Binding Affinity
- Summary of the Application : This research involves the design and synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . These compounds are tested for their binding affinity against the 5-HT1A receptor .
- Methods of Application or Experimental Procedures : The key intermediate 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine was obtained by a nucleophilic substitution of 1,3-dichloropropane with 1-(2-methoxyphenyl)piperazine in dry acetonitrile under reflux .
- Results or Outcomes : The compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .
2. Synthesis and Structure Determination
- Summary of the Application : This research involves the synthesis and structure determination of a compound containing the 1,2,3-triazole moiety . The compound is synthesized from reactions of diazo compounds and carbodiimides .
- Methods of Application or Experimental Procedures : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave the desired product .
- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-10-5-3-2-4-9(10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDQZCITLUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)


![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)

![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)




